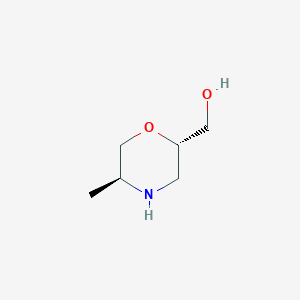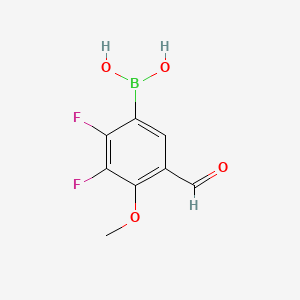
(R)-Tert-butyl 3-(5-bromo-2-chloro-4-fluorophenoxy)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Tert-butyl 3-(5-bromo-2-chloro-4-fluorophenoxy)piperidine-1-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a tert-butyl group and a phenoxy group that is further substituted with bromine, chlorine, and fluorine atoms. The stereochemistry of the compound is denoted by the ® configuration, indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Tert-butyl 3-(5-bromo-2-chloro-4-fluorophenoxy)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with the piperidine ring.
Tert-Butyl Protection: The tert-butyl group is introduced through a protection reaction using tert-butyl chloroformate (Boc2O) under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
®-Tert-butyl 3-(5-bromo-2-chloro-4-fluorophenoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms on the phenoxy group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
®-Tert-butyl 3-(5-bromo-2-chloro-4-fluorophenoxy)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery and development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ®-Tert-butyl 3-(5-bromo-2-chloro-4-fluorophenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-Tert-butyl 3-(5-bromo-2-chloro-4-fluorophenoxy)piperidine-1-carboxylate: shares similarities with other halogenated phenoxy piperidine derivatives, such as:
Uniqueness
The uniqueness of ®-Tert-butyl 3-(5-bromo-2-chloro-4-fluorophenoxy)piperidine-1-carboxylate lies in its specific halogenation pattern and stereochemistry, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C16H20BrClFNO3 |
|---|---|
Poids moléculaire |
408.7 g/mol |
Nom IUPAC |
tert-butyl (3R)-3-(5-bromo-2-chloro-4-fluorophenoxy)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H20BrClFNO3/c1-16(2,3)23-15(21)20-6-4-5-10(9-20)22-14-7-11(17)13(19)8-12(14)18/h7-8,10H,4-6,9H2,1-3H3/t10-/m1/s1 |
Clé InChI |
RFDQIWZJWZFCLT-SNVBAGLBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCC[C@H](C1)OC2=CC(=C(C=C2Cl)F)Br |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC(C1)OC2=CC(=C(C=C2Cl)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


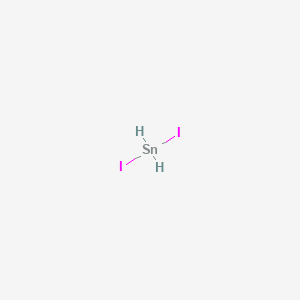
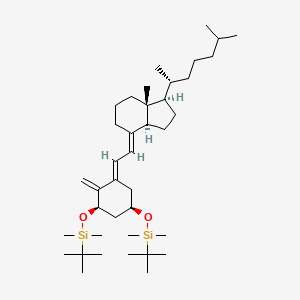

![Ethyl 7-(Morpholin-2-Yl)Pyrazolo[1,5-A]Pyrimidine-3-Carboxylate](/img/structure/B14028197.png)

![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydroisothiazolo[4,5-C]pyridine-3-carboxylic acid](/img/structure/B14028203.png)
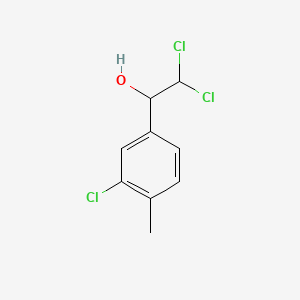
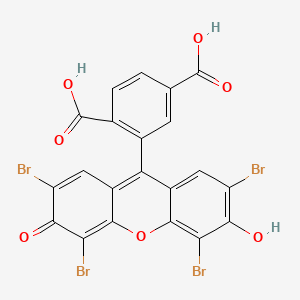
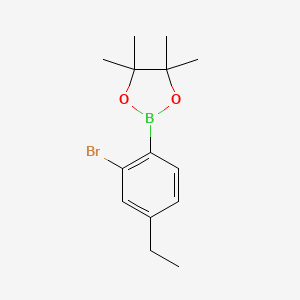
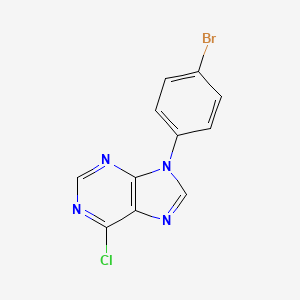
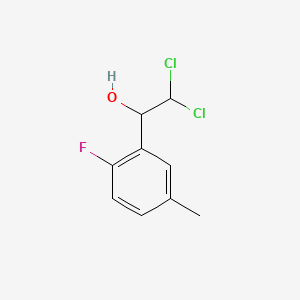
![4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride](/img/structure/B14028225.png)
